molecular formula C14H9ClFIO B14902850 (2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone

(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone

Katalognummer: B14902850
Molekulargewicht: 374.57 g/mol
InChI-Schlüssel: NYSPNABILMTLQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of (2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone involves several steps. One common method is the esterification reaction between benzoic acid and fluorobenzoic acid . The reaction conditions often include the use of catalysts and solvents to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Analyse Chemischer Reaktionen

(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially due to the presence of halogens. Reagents like sodium hydroxide or potassium tert-butoxide are often used[][3].

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols[3][3].

Wissenschaftliche Forschungsanwendungen

(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone involves its interaction with specific molecular targets. The presence of halogens allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes . The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C14H9ClFIO

Molekulargewicht

374.57 g/mol

IUPAC-Name

(2-chloro-5-iodophenyl)-(2-fluoro-5-methylphenyl)methanone

InChI

InChI=1S/C14H9ClFIO/c1-8-2-5-13(16)11(6-8)14(18)10-7-9(17)3-4-12(10)15/h2-7H,1H3

InChI-Schlüssel

NYSPNABILMTLQV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)F)C(=O)C2=C(C=CC(=C2)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.